

What are the chemical properties of 5-Cyclopropylpyridin-3-ylboronic acid

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Compound of Interest

Compound Name: 5-Cyclopropylpyridin-3-ylboronic acid

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An In-Depth Technical Guide to 5-Cyclopropylpyridin-3-ylboronic Acid

Abstract

5-Cyclopropylpyridin-3-ylboronic acid (CAS RN: 1044210-58-3) is a heterocyclic organoboron compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique structure, combining a pyridine core with a cyclopropyl substituent, offers chemists a strategic tool for introducing this motif into complex molecules. This guide provides a comprehensive overview of its chemical properties, stability, and reactivity, with a particular focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, safety considerations, and mechanistic insights are provided for researchers, scientists, and professionals in drug development and materials science.

Introduction

Organoboronic acids are a cornerstone of contemporary organic synthesis, prized for their versatility, stability, and generally low toxicity.^[1] Within this class, heteroaromatic boronic acids are particularly significant, enabling the construction of carbon-carbon bonds between aromatic systems, a foundational process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[2][3][4]}

5-Cyclopropylpyridin-3-ylboronic acid belongs to the family of pyridinylboronic acids. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, while the cyclopropyl group, as a "bioisostere" of larger or more flexible groups, is often incorporated to improve metabolic stability, binding affinity, and other pharmacokinetic properties.^[5] This specific isomer, with substitution at the 3- and 5-positions, provides a distinct vector for molecular elaboration. This guide serves to consolidate the known technical data and practical knowledge surrounding this important reagent.

Physicochemical and Spectroscopic Properties

5-Cyclopropylpyridin-3-ylboronic acid is typically supplied as a white to off-white solid.^[6] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of **5-Cyclopropylpyridin-3-ylboronic Acid**

Property	Value	Source(s)
CAS Number	1044210-58-3	^[2] ^[6]
Molecular Formula	C ₈ H ₁₀ BNO ₂	^[2] ^[6] ^[7]
Molecular Weight	162.98 g/mol	^[2] ^[6] ^[7]
Appearance	White to off-white solid	^[6]
Purity	Typically ≥95-98%	^[2] ^[8]
Boiling Point	364.9 ± 44.0 °C (Predicted)	^[6]
Density	1.24 ± 0.1 g/cm ³ (Predicted)	^[6]
pKa	4.07 ± 0.10 (Predicted)	^[6]
SMILES	<chem>Oc1cc(cnc1)C2CC2</chem>	^[2]

Note: Predicted values are computationally derived and should be used as an estimate.

Spectroscopic characterization is essential for verifying the identity and purity of the reagent before use. While specific spectra are lot-dependent, typical ¹H and ¹³C NMR data would

confirm the presence of the cyclopropyl and pyridinyl protons and carbons, and ^{11}B NMR would show a characteristic signal for the boronic acid moiety.

Chemical Reactivity and Synthetic Applications

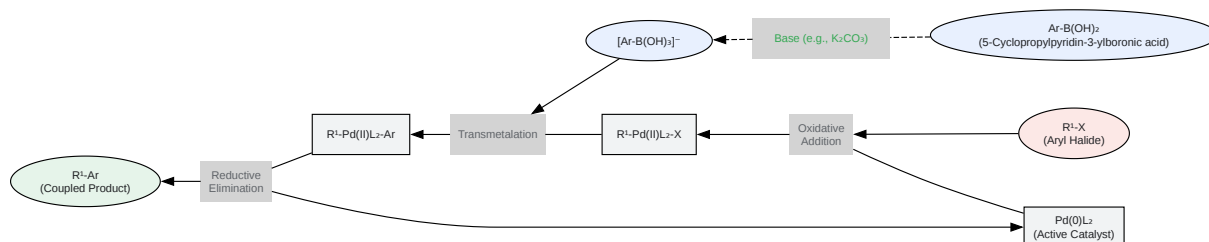
The primary utility of **5-Cyclopropylpyridin-3-ylboronic acid** lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[9][10]}

This reaction forms a C-C bond between the pyridine ring (at the C3 position) and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide or triflate.^{[3][9][10]}

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle is a well-established process involving three key steps:^{[10][11]}

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide) to form a Pd(II) complex.^[10]
- **Transmetalation:** The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.^[9] This boronate then transfers its organic group (the 5-cyclopropylpyridin-3-yl moiety) to the Pd(II) center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.^[10]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

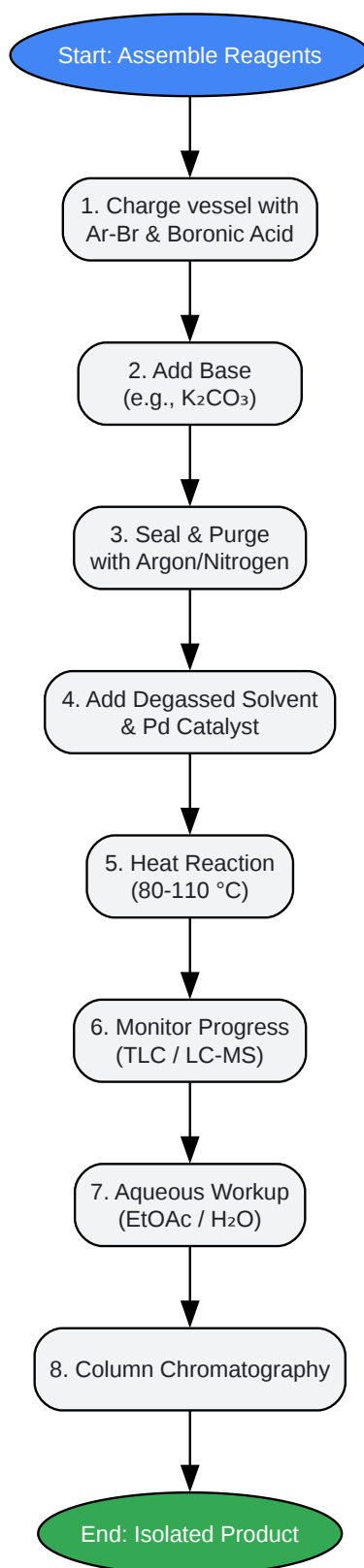
This protocol provides a general methodology for coupling **5-Cyclopropylpyridin-3-ylboronic acid** with a generic heteroaryl bromide. Note: Conditions must be optimized for specific substrates.

Materials:

- **5-Cyclopropylpyridin-3-ylboronic acid** (1.2 equiv.)
- Heteroaryl bromide (1.0 equiv.)
- Palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv.)
- Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

Procedure:

- Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv) and **5-Cyclopropylpyridin-3-ylboronic acid** (1.2 equiv).
- Reagent Addition: Add the base (e.g., K_2CO_3 , 2.0 equiv).
- Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
- Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent mixture via syringe.^[11] Sparge the resulting suspension with the inert gas for another 10 minutes. Finally, add the palladium catalyst.
- Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Stability and Storage

Boronic acids, particularly heteroaromatic ones, require careful handling and storage to maintain their integrity.

- **Dehydration:** A common issue is the reversible dehydration to form cyclic anhydride trimers known as boroxines. While this can affect the stoichiometry of reactions, the presence of water in many Suzuki protocols often facilitates the hydrolysis of the boroxine back to the active boronic acid monomer.
- **Protodeboronation:** This is an irreversible decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.^[12] This is a significant concern for electron-rich or certain classes of heteroaryl boronic acids, especially under acidic or strongly basic conditions at elevated temperatures.^[12] 3-Pyridinylboronic acids generally show good stability compared to their 2-pyridinyl counterparts.
- **Storage Recommendations:** To mitigate degradation, **5-Cyclopropylpyridin-3-ylboronic acid** should be stored under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C).^{[2][6]} It is crucial to protect it from moisture and air.^{[13][14]}

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed.

- **Hazard Classification:** While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related boronic acids are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).^[15]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.^{[13][15]}
- **Handling:** Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.^[16] Avoid contact with skin and eyes.^{[13][16]} After handling, wash hands thoroughly.
- **First Aid:**

- Eyes: Immediately rinse with plenty of water for at least 15 minutes.[15][17] Seek medical attention if irritation persists.[15][17]
- Skin: Wash off with soap and plenty of water.[15] If irritation occurs, seek medical advice.[15]
- Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[15]

Conclusion

5-Cyclopropylpyridin-3-ylboronic acid is a highly functional reagent that provides a reliable method for incorporating the 5-cyclopropylpyridine moiety into target molecules. Its primary application in Suzuki-Miyaura coupling is well-established, offering good reactivity and selectivity. Researchers using this compound should have a firm understanding of its stability profile, requiring diligent storage under inert and refrigerated conditions. By following established protocols and safety guidelines, scientists can effectively leverage the unique chemical properties of this building block to advance research in drug discovery and materials science.

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